Chlorosuccinic acid
Overview
Description
Chlorosuccinic acid, often confused with chlorogenic acid, does not appear to be the focus of the provided papers. However, chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, is extensively discussed. It is known for its health-promoting properties, particularly in the treatment of metabolic syndrome. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities . Chlorogenic acids (CGAs) are esters formed between caffeic and quinic acids and are abundant in the human diet through the consumption of coffee, tea, wine, and some fruit juices .
Synthesis Analysis
The synthesis of chlorogenic acid is not directly addressed in the provided papers. However, N-Chlorosuccinimide, a compound with a name similar to chlorosuccinic acid, is mentioned as an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis . This reagent has been successfully used in the synthesis of complex peptides such as oxytocin and an α-conotoxin, demonstrating its utility in organic synthesis .
Molecular Structure Analysis
Chlorogenic acid is a depside formed by the condensation of caffeic and quinic acids. The structure of chlorogenic acid was first thought to be a glycoside of caffeic acid, but later research showed that the 'sugar' component was actually quinic acid . The molecular structure of chlorogenic acid has been well-established and is significant due to its various health benefits .
Chemical Reactions Analysis
N-Chlorosuccinimide, which is often used in reactions that might be confused with those of chlorosuccinic acid, is a versatile reagent in organic synthesis. It mediates or catalyzes a wide range of chemical reactions, including halocyclizations, formation of heterocyclic systems, formation of new carbon-carbon bonds, rearrangements, and functional group transformations . This reagent's significance extends beyond simple chlorination and oxidation, highlighting its versatility in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorogenic acid include antimicrobial activity against a range of organisms such as bacteria, yeasts, molds, viruses, and amoebas. This makes it a potential natural molecule for food preservation . Additionally, chlorogenic acid has antioxidant activity, particularly against lipid oxidation, and protective properties against the degradation of other bioactive compounds present in food. It also exhibits prebiotic activity, which contributes to its candidacy for the formulation of dietary supplements and functional foods .
Scientific Research Applications
Electrochemical Applications : Chlorosuccinic acid is produced in the electroreduction of chloromaleic and chlorofumaric acids. This process, involving a 2-electron reduction, results in chlorosuccinic acid as the product, especially in strong acid conditions. This has implications in electroanalytical chemistry and the understanding of stereochemistry in electroreductions (Annino et al., 1972).
Food Industry and Nutraceuticals : Chlorogenic acid, which is closely related to Chlorosuccinic acid, is used as a nutraceutical for the treatment of metabolic syndrome. Its properties include anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It is also used as a food additive due to its antimicrobial and antioxidant activities (Santana-Gálvez et al., 2017).
Pharmaceutical Applications : Chlorosuccinic acid and its derivatives, such as Chlorogenic acid, show potential in pharmaceuticals due to their antioxidant and anticarcinogenic properties. They inhibit the proliferation of cancer cells, modulate inflammatory responses, and may protect against environmental carcinogen-induced carcinogenesis (Feng et al., 2005).
Environmental Applications : Catalytic ozonation of Chlorosuccinic acid with certain catalysts in aqueous systems has been studied for the mineralization and degradation of chlorinated carboxylic acids, suggesting its application in environmental remediation (Fu et al., 2002).
Biological Activity : The biological activities of Chlorogenic acid, a compound related to Chlorosuccinic acid, include liver and kidney protection, antibacterial and antitumor effects, and regulation of glucose and lipid metabolism. These properties make it valuable in the food industry as an additive and functional food material (Wang et al., 2022).
Safety and Hazards
Chlorosuccinic acid is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this substance .
Mechanism of Action
Target of Action
Chlorosuccinic acid, also known as 2-Chlorobutanedioic acid , is a derivative of succinic acid
Mode of Action
It’s known that chlorosuccinic acid is a product of the reaction of malic acid with thionyl chloride (socl2), which proceeds with retention of stereochemistry . This reaction is an example of the Walden inversion, a process that converts the configuration of a molecule from one enantiomeric form to the other .
Biochemical Pathways
Succinic acid is a key intermediate in the citric acid cycle, a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA .
properties
IUPAC Name |
2-chlorobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKXSHUKXMDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021526 | |
Record name | Chlorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorosuccinic acid | |
CAS RN |
16045-92-4 | |
Record name | Chlorosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16045-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7056CM1PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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